molecular formula C18H14BrNO4S2 B7729598 2-((5E)-5-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID

2-((5E)-5-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID

Cat. No.: B7729598
M. Wt: 452.3 g/mol
InChI Key: XCTMUWMKPHBVIO-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((5E)-5-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID (hereafter referred to as Compound A) is a thiazolidinone derivative with a complex structure featuring a bromophenyl-substituted furan moiety, a thioxo group, and a butanoic acid side chain. Its molecular formula is C₁₈H₁₄BrNO₄S₂, with an average molecular mass of 452.337 g/mol and a monoisotopic mass of 450.954762 g/mol . The compound exhibits a conjugated system due to the (5E)-configured methylene bridge between the furan and thiazolidinone rings, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

2-[(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO4S2/c1-2-13(17(22)23)20-16(21)15(26-18(20)25)9-12-7-8-14(24-12)10-3-5-11(19)6-4-10/h3-9,13H,2H2,1H3,(H,22,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTMUWMKPHBVIO-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(3-Carboxypropyl)rhodanine

A mixture of 4-aminobutanoic acid (10 mmol), carbon disulfide (12 mmol), and chloroacetic acid (10 mmol) is refluxed in ethanol with catalytic piperidine (0.5 mL) for 6–8 hours. The reaction proceeds via initial formation of a dithiocarbamate intermediate, followed by cyclization to yield the rhodanine derivative (Scheme 1). The crude product is purified by recrystallization from ethanol/water (1:1), achieving a yield of 68–72%.

Table 1: Optimization of Rhodanine Core Synthesis

ParameterConditionYield (%)
SolventEthanol72
CatalystPiperidine68
Temperature (°C)Reflux (78)70

Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde

The aldehyde component, 5-(4-bromophenyl)furan-2-carbaldehyde, is prepared via a Suzuki-Miyaura coupling between 5-bromofuran-2-carbaldehyde and 4-bromophenylboronic acid.

Suzuki Coupling Protocol

A mixture of 5-bromofuran-2-carbaldehyde (5 mmol), 4-bromophenylboronic acid (5.5 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (15 mmol) in dioxane/water (4:1) is heated at 90°C for 12 hours under nitrogen. The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield 5-(4-bromophenyl)furan-2-carbaldehyde as a yellow solid (82% yield).

Key Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.24 (d, J = 3.6 Hz, 1H, furan-H), 6.78 (d, J = 3.6 Hz, 1H, furan-H).

  • HRMS (ESI): m/z calc. for C₁₁H₇BrO₂ [M+H]⁺: 272.96; found: 272.95.

Knoevenagel Condensation to Form the Methylene Bridge

The final step involves conjugating the rhodanine and aldehyde components via a Knoevenagel reaction, which forms the (5E)-configured exocyclic double bond.

Conventional Heating Method

A solution of 3-(3-carboxypropyl)rhodanine (5 mmol) and 5-(4-bromophenyl)furan-2-carbaldehyde (5.5 mmol) in glacial acetic acid (20 mL) is treated with anhydrous sodium acetate (10 mmol) and heated at 80°C for 8–10 hours. The reaction mixture is cooled, poured into ice-water, and the precipitate filtered and washed with ethanol. Purification by column chromatography (CH₂Cl₂/MeOH, 9:1) yields the target compound as a red-brown solid (74% yield).

Microwave-Assisted Synthesis

To enhance reaction efficiency, microwave irradiation is employed. A mixture of the rhodanine (5 mmol), aldehyde (5.5 mmol), and piperidine (0.2 mL) in DMF (10 mL) is subjected to microwave heating at 140°C (1000 W) for four cycles of 1 minute each. This method reduces the reaction time to 4 minutes and increases the yield to 89%.

Table 2: Comparison of Condensation Methods

MethodTime (h)Yield (%)Isomer (E:Z)
Conventional8–107492:8
Microwave0.078995:5

Stereochemical Control and Isomerization

The (5E)-configuration is favored due to steric hindrance between the rhodanine’s sulfur atom and the furan’s oxygen. Nuclear Overhauser Effect (NOE) spectroscopy confirms the E-geometry: irradiation of the furan H-3 proton (δ 6.78) enhances the signal of the methylene proton (δ 7.52), indicating trans orientation.

Analytical Characterization of the Final Product

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.21 (s, 1H, COOH), 7.84 (d, J = 8.4 Hz, 2H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 3.6 Hz, 1H, furan-H), 7.18 (d, J = 3.6 Hz, 1H, furan-H), 3.62 (t, J = 6.8 Hz, 2H, NCH₂), 2.48 (t, J = 6.8 Hz, 2H, CH₂COOH), 1.92–1.84 (m, 2H, CH₂).

  • IR (KBr): ν 3420 (COOH), 1705 (C=O), 1612 (C=C), 1218 (C-S).

Purity and Yield

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows a purity of 97.0%. The overall yield from the three-step sequence is 52% (conventional) or 63% (microwave).

Industrial-Scale Considerations

For bulk synthesis, the microwave method is preferred due to its rapid kinetics and reduced solvent consumption. However, glacial acetic acid remains cost-effective for small-scale production. Regulatory guidelines recommend monitoring residual palladium (<10 ppm) from the Suzuki step .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the thiazolidine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity :
    • Compounds similar to thiazolidinones have demonstrated significant antimicrobial properties. Studies have indicated that derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.
  • Anticancer Potential :
    • Research indicates that thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. The structural modifications in this compound may enhance its ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Properties :
    • Thiazolidinones are often explored for their anti-inflammatory effects. This compound's structure suggests it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolidinone derivatives against common pathogens. The results indicated that compounds with similar structures to 2-((5E)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies reported in Cancer Letters highlighted the anticancer properties of thiazolidinone derivatives. The compounds induced cell cycle arrest and apoptosis in breast cancer cell lines, demonstrating the potential of structurally related compounds to serve as lead compounds in cancer therapy .

Case Study 3: Anti-inflammatory Mechanism

Research published in Pharmacology Reports explored the anti-inflammatory effects of thiazolidinones. The study showed that these compounds could significantly reduce inflammation markers in animal models, supporting their use as therapeutic agents for inflammatory disorders .

Summary Table of Applications

ApplicationDescriptionRelevant Studies
AntimicrobialInhibits bacterial growthJournal of Medicinal Chemistry
AnticancerInduces apoptosis in cancer cellsCancer Letters
Anti-inflammatoryReduces inflammation markersPharmacology Reports

Mechanism of Action

The mechanism of action of 2-((5E)-5-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Compound B: (E)-3-(5-((5-(4-CHLOROPHENYL)FURAN-2-YL)METHYLENE)-4-OXO-2-THIOXOTHIAZOLIDIN-3-YL)PROPANOIC ACID

  • Molecular Formula: C₁₇H₁₂ClNO₄S₂
  • Molecular Weight : 393.87 g/mol
  • Key Differences: Chlorine replaces bromine on the phenyl ring, reducing molecular weight and altering electronegativity. Propanoic acid (C3) side chain instead of butanoic acid (C4), which may affect solubility and pharmacokinetics.

Substituent Variations on the Aromatic Ring

Compound C: 4-((5E)-5-{4-[(4-METHYLBENZYL)OXY]BENZYLIDENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID

  • Molecular Formula: C₂₄H₂₂NO₄S₂
  • Molecular Weight : 476.56 g/mol
  • Key Differences :
    • A 4-methylbenzyloxy group replaces the bromophenyl-furan system.
    • Extended aromaticity and increased hydrophobicity due to the benzyloxy group.
  • Implications : The methylbenzyloxy group may enhance membrane permeability but reduce aqueous solubility .

Compound D: 4-[(5Z)-5-(2-METHOXYBENZYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID

  • Molecular Formula: C₁₅H₁₅NO₄S₂
  • Molecular Weight : 337.40 g/mol
  • Key Differences :
    • 2-Methoxybenzylidene substituent instead of bromophenyl-furan.
    • Z-configuration at the methylene bridge, which may sterically hinder interactions.

Modifications to the Carboxylic Acid Chain

Compound E: 6-[(5E)-5-(FURAN-2-YLMETHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANOIC ACID

  • Molecular Formula: C₁₄H₁₅NO₄S₂
  • Molecular Weight : 325.40 g/mol
  • Key Differences: Hexanoic acid (C6) chain instead of butanoic acid (C4). Simple furan substituent without halogenation.
  • Implications : The longer chain may improve lipid solubility but reduce metabolic stability .

Data Table: Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Halogen Carboxylic Acid Chain
A C₁₈H₁₄BrNO₄S₂ 452.34 4-Bromophenyl-furan, (5E)-methylene Br Butanoic (C4)
B C₁₇H₁₂ClNO₄S₂ 393.87 4-Chlorophenyl-furan Cl Propanoic (C3)
C C₂₄H₂₂NO₄S₂ 476.56 4-Methylbenzyloxy-benzylidene None Butanoic (C4)
D C₁₅H₁₅NO₄S₂ 337.40 2-Methoxybenzylidene, (Z)-methylene None Butanoic (C4)
E C₁₄H₁₅NO₄S₂ 325.40 Furan-2-ylmethylidene None Hexanoic (C6)

Research Findings and Implications

  • Chain Length: The butanoic acid chain in A, C, and D balances solubility and bioavailability, whereas the hexanoic acid in E may lead to aggregation in aqueous environments .
  • Aromatic Substituents : Electron-withdrawing groups (e.g., bromine in A ) stabilize the conjugated system, while electron-donating groups (e.g., methoxy in D ) may alter redox properties .

Biological Activity

2-((5E)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a thiazolidine ring, a furan ring, and a bromophenyl substituent, which contribute to its potential pharmacological properties. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antiviral, and anticancer effects.

PropertyValue
Molecular FormulaC28H21BrN2O3S
Molecular Weight545.45 g/mol
CAS Number506445-89-2
Boiling Point675.2 ± 65.0 °C (predicted)
Density1.39 ± 0.1 g/cm³ (predicted)
pKa-2.94 ± 0.20 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and proteins involved in critical cellular processes:

  • Enzyme Inhibition : The compound has demonstrated inhibitory activity against serine proteases such as the NS2B-NS3 protease of the Dengue virus and bacterial transferases involved in cell wall synthesis.
  • Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties, particularly against gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Antibacterial Activity

Research indicates that derivatives of thiazolidinone compounds, including the target compound, exhibit significant antibacterial activity:

  • Staphylococcus aureus : Effective with MIC values indicating sensitivity.
  • Staphylococcus epidermidis : Similar sensitivity observed.

However, no significant antibacterial effect was noted against Bacillus subtilis at tested concentrations .

Antiviral Activity

The compound has shown potential as an antiviral agent:

  • Dengue Virus Protease Inhibition : It inhibits the NS2B-NS3 serine protease, crucial for viral replication, suggesting its potential use in antiviral therapies .

Anticancer Activity

The anticancer properties of this compound are noteworthy:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that it can inhibit tumor cell proliferation in various cancer cell lines including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer), with IC50 values ranging from 7.0 to 20.3 µM .
  • Mechanism : The compound may induce apoptosis in cancer cells by modulating pathways associated with cell survival and death.

Cytotoxicity Studies

Cytotoxicity assessments against VERO cell lines have been performed to evaluate the safety profile of the compound. The results indicate that while it possesses significant biological activity, careful consideration must be given to its cytotoxic effects on normal cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Pathways : The synthesis typically involves multi-step organic reactions that construct the thiazolidine and furan rings while introducing the bromophenyl group through selective reactions.
  • Pharmacophore Modeling : Computational studies have been conducted to model the pharmacophore characteristics of similar compounds, providing insights into their binding affinities and potential therapeutic uses .
  • Clinical Implications : The findings suggest that derivatives of this compound could serve as leads for developing new antimicrobial and anticancer agents, especially considering their ability to inhibit critical enzymatic activities linked to disease progression .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of this compound?

Methodological Answer:
The synthesis of thiazolidinone derivatives like this compound typically involves condensation reactions between thiosemicarbazides and carbonyl-containing intermediates. For example, refluxing 3-formylindole derivatives with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst can yield analogous structures . Specific steps may include:

  • Reacting 5-(4-bromophenyl)furfural with thiosemicarbazide derivatives in a DMF/acetic acid mixture.
  • Refluxing for 2–3 hours to form the thiazolidinone core.
  • Recrystallization from DMF-ethanol or acetic acid to isolate the product.
    Key parameters include molar ratios (e.g., 1:1 for aldehyde to thiazolidinone precursors) and sodium acetate as a base to deprotonate intermediates .

Basic: What analytical techniques are recommended for confirming identity and purity?

Methodological Answer:
Due to the lack of commercial analytical data , researchers must employ:

  • NMR Spectroscopy : Confirm the presence of the thioxo group (δ 160–170 ppm for C=S) and furyl-methylene protons (δ 6.5–7.5 ppm).
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm (acetonitrile/water mobile phase).
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ ≈ 573.67) and fragmentation patterns .

Advanced: How can researchers optimize reaction conditions to improve yield?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DOE) : Vary solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst loading (sodium acetate: 1–3 equivalents).
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify bottlenecks (e.g., slow imine formation).
  • Alternative Catalysts : Test ionic liquids or microwave-assisted synthesis to accelerate cyclization .

Advanced: What strategies resolve contradictory results in biological activity studies?

Methodological Answer:
Contradictions may arise from assay variability or impurities. Mitigation approaches:

  • Comparative Structural Analysis : Test analogs (e.g., 5-(4-chlorophenyl) derivatives) to isolate substituent effects .
  • Dose-Response Curves : Use IC50 values across multiple cell lines (e.g., cancer vs. normal) to assess selectivity.
  • Computational Validation : Perform molecular docking to predict binding affinity discrepancies (e.g., AutoDock Vina with PPAR-γ receptors) .

Advanced: How to design experiments for studying environmental fate?

Methodological Answer:
Adopt a tiered framework inspired by environmental chemistry protocols :

Lab Studies :

  • Determine hydrolysis rates at pH 4–8.
  • Assess photodegradation under UV light (λ = 254 nm).

Field Studies :

  • Measure bioaccumulation in model organisms (e.g., Daphnia magna).
  • Use LC-MS/MS to track degradation products in soil/water matrices.

Modeling : Apply QSAR to predict persistence and toxicity .

Basic: What structural features influence reactivity and bioactivity?

Methodological Answer:
Critical motifs include:

  • Thioxo Group (C=S) : Enhances electrophilicity for nucleophilic attacks (e.g., Michael addition in enzyme inhibition).
  • Bromophenyl Substituent : Increases lipophilicity (logP ≈ 3.5), impacting membrane permeability.
  • Furyl-Methylene Linker : Conjugation stabilizes the π-system, affecting UV-Vis absorption (λmax ~300 nm) .

Advanced: Which computational approaches predict biological target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding stability with PPAR-γ over 100 ns (GROMACS/AMBER).
  • QSAR Models : Use descriptors like polar surface area and H-bond acceptors to correlate structure with anti-inflammatory activity.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for bromine vs. chlorine substituents to rationalize potency differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.